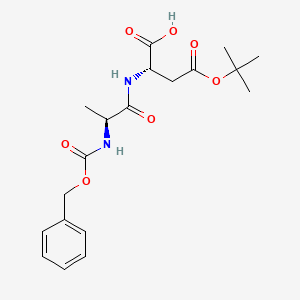
(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzyloxy carbonyl group, an amino group, a tert-butoxy group, and a carboxylic acid group . These groups suggest that this compound could be involved in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group with a benzyloxy carbonyl group and the protection of the carboxylic acid group with a tert-butoxy group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the amino group could participate in reactions such as amide bond formation, while the carboxylic acid group could undergo reactions such as esterification .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The synthesis of non-proteinogenic amino acids and their derivatives, including compounds similar to the one , has been explored for their potential in various applications. For instance, Adamczyk and Reddy (2001) synthesized derivatives from similar starting materials, indicating the compound's relevance in creating novel amino acids for research purposes (Adamczyk & Reddy, 2001).
Potential Therapeutic Applications
- Some derivatives of similar compounds have been evaluated for their insulinotropic properties, suggesting potential therapeutic applications in the treatment of non-insulin-dependent diabetes mellitus. This was illustrated by Khurana et al. (2018), who studied the effects of a succinamic acid derivative, synthesized in a related process, on various metabolic parameters in diabetic rats (Khurana, Sharma, Bhagat, & Sharma, 2018).
Chemical Interactions and Mechanisms
- The interaction of similar 4-oxobutanoic acids with other chemical entities has been studied to understand their chemical behavior and potential reactivity. For example, Amalʼchieva et al. (2022) investigated the reactions of 4-oxobutanoic acids and their analogs, contributing to the understanding of their chemical properties and potential applications in synthesis (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Structural and Conformational Studies
- Structural analysis of similar compounds provides insights into their conformation and potential interactions. Madura et al. (2012) explored the crystal structure of a related compound, which helps in understanding the molecular conformation and potential biological interactions (Madura, Zachara, Bernaś, Hajmowicz, & Synoradzki, 2012).
Propiedades
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-12(20-18(26)27-11-13-8-6-5-7-9-13)16(23)21-14(17(24)25)10-15(22)28-19(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,20,26)(H,21,23)(H,24,25)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBIPBPZLDRLE-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


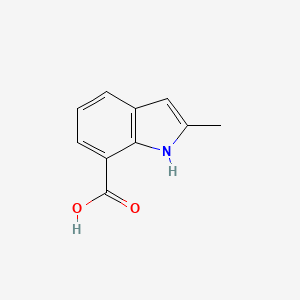
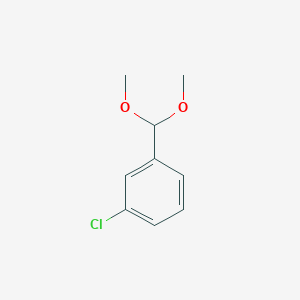
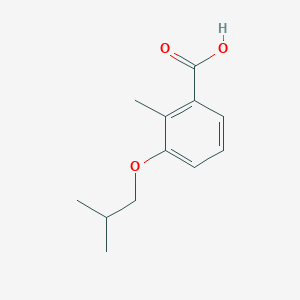
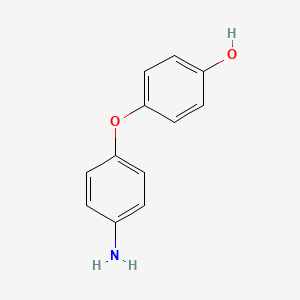
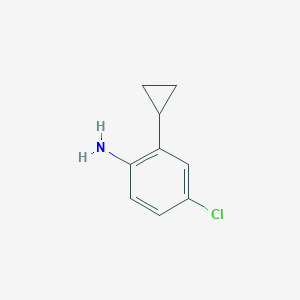
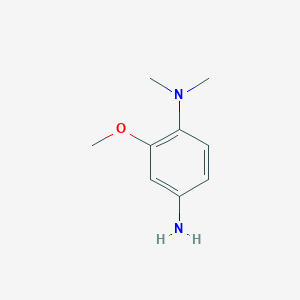


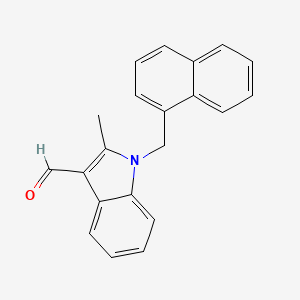
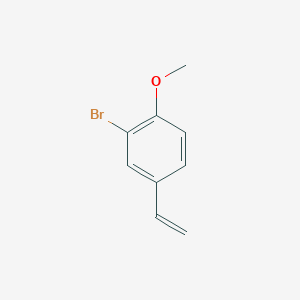
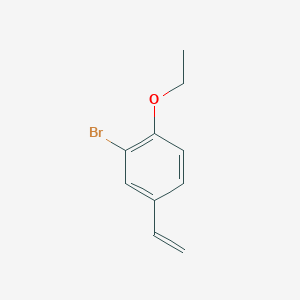

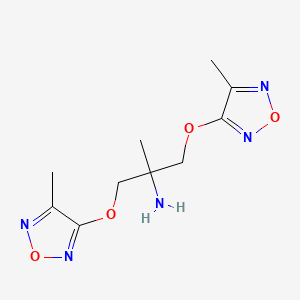
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
